![molecular formula C10H14N2O3S B4777511 5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4777511.png)

5-[(dimethylamino)sulfonyl]-2-methylbenzamide

Vue d'ensemble

Description

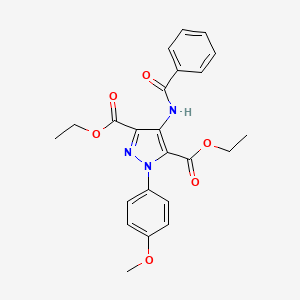

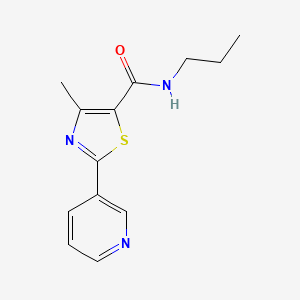

The compound “5-[(dimethylamino)sulfonyl]-2-methylbenzamide” contains several functional groups. The sulfonyl group (SO2) attached to a dimethylamino group (N(CH3)2) is a common motif in sulfa drugs and dyes . The benzamide moiety (a benzene ring attached to an amide group) is a common structure in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the aromatic ring and the sulfonyl group, which could have implications for its reactivity and spectral properties .Chemical Reactions Analysis

The sulfonyl group is typically quite stable but can be reduced to the corresponding sulfide using strong reducing agents . The amide group could participate in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any stereochemistry. Generally, amides have high boiling points due to their ability to form hydrogen bonds .Applications De Recherche Scientifique

Fluorescent Labeling

DNSCl serves as a fluorescent label in immunofluorescence methods. Its molecular structure closely resembles carbamoyl compounds involved in pyrimidine ring biosynthesis. Researchers use DNSCl to yield fluorescent N-terminal amino acids and peptide derivatives. When DNSCl reacts with primary amino groups in aliphatic or aromatic amines, it forms stable blue- or blue-green-fluorescent sulfonamide adducts. Additionally, it can modify amino acids, aiding in protein sequencing and amino acid analysis .

Activation of Alcohol Groups

Similar to benzenesulfonyl chloride, DNSCl readily reacts with nucleophiles like alcohols or water. When the nucleophile is an alcohol, DNSCl forms sulfonic esters. If water acts as the nucleophile, the product is a sulfonic acid. This property makes DNSCl an essential reagent in organic chemistry for activating alcohol groups .

Solvolysis Studies

Investigations into the solvolysis of DNSCl in various pure and binary solvents have revealed its reactivity and reaction pathways. The solvolysis rate constants correlate well with the extended Grunwald-Winstein equation, supporting an SN2 reaction pathway. Activation parameters, such as ΔH≠ and ΔS≠, provide further insights into its behavior .

Other Applications

While the above points cover key applications, DNSCl’s versatility extends to other areas. Researchers continue to explore its potential in diverse fields, including chemical synthesis, bioconjugation, and materials science.

Orientations Futures

Propriétés

IUPAC Name |

5-(dimethylsulfamoyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-7-4-5-8(6-9(7)10(11)13)16(14,15)12(2)3/h4-6H,1-3H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSAHAYHGFMWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylsulfamoyl)-2-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4777433.png)

![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777448.png)

![2-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4777449.png)

![N-[4-(acetylamino)phenyl]-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4777457.png)

![N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4777465.png)

![methyl 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4777473.png)

![N-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(1H-indazol-1-yl)-1-propanamine](/img/structure/B4777483.png)

![methyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4777485.png)

![ethyl N-({3-[2-(methylthio)benzoyl]-1-piperidinyl}carbonyl)glycinate](/img/structure/B4777490.png)

![N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4777492.png)

![1-(3,4-dichlorophenyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine](/img/structure/B4777519.png)

![N-(tert-butyl)-2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4777528.png)